molecular formula C9H12N2O2 B2686335 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1779825-53-4

1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2686335
CAS No.: 1779825-53-4
M. Wt: 180.207
InChI Key: WXSYTSCDKVCKGW-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the pyrazole derivative.

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent like DMF and POCl₃.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: 1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(Oxan-4-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    1-(Oxan-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Oxan-4-yl)-1H-pyrazol-3-amine: Features an amine group, offering different reactivity and applications.

Uniqueness: 1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an oxan-4-yl group and an aldehyde functional group, which provides distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-(oxan-4-yl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9-1-4-10-11(9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYTSCDKVCKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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